Angiogenin Fragment (108-123)

Angiogenesis Ribonuclease inhibition tRNA degradation

Specifically inhibits angiogenin enzymatic activity via competitive binding at the catalytic site (Ki = 278 μM). Unlike neomycin/neamine which block nuclear translocation, and unlike inactive N-terminal peptides, only C-terminal Fragment (108-123) consistently suppresses angiogenin-induced tRNA cleavage and neovascularization in vivo. Supplied as pure, sequence-defined lyophilized powder (≥98% purity, MW 1878.1 Da), stable for 3 years at -20°C. Ideal as validated benchmark inhibitor for angiogenin ribonucleolytic assays, ELISA antibody testing, and CAM anti-angiogenesis studies. Ensure reproducible data with the only fragment proven to reduce angiogenin-induced vascular growth in the CAM assay.

Molecular Formula C83H132N26O24
Molecular Weight 1878.1 g/mol
Cat. No. B12345946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiogenin Fragment (108-123)
Molecular FormulaC83H132N26O24
Molecular Weight1878.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1
InChIKeySLPUTWRGWJPLQC-OHUKJTBKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiogenin Fragment (108-123): A C‑Terminal Peptide Inhibitor of Angiogenin Enzymatic and Pro‑Angiogenic Activities for Angiogenesis Research


Angiogenin Fragment (108-123) (CAS 112173-48-5) is a 16‑amino‑acid synthetic peptide (sequence: ENGLPVHLDQSIFRRP) corresponding to the C‑terminal segment of human angiogenin, a 123‑amino‑acid ribonuclease and potent inducer of angiogenesis [1]. Unlike full‑length angiogenin, this fragment functions as a competitive inhibitor of angiogenin’s enzymatic activity on tRNA and suppresses angiogenin‑induced neovascularization in vivo [2]. The peptide has a molecular weight of 1878.1 Da and is supplied as a lyophilized powder for reconstitution in aqueous buffers, stable at −20°C for up to three years [3].

Why Generic Angiogenin Peptides Cannot Substitute for Fragment (108-123) in Angiogenesis Inhibition Assays


Not all angiogenin‑derived peptides exhibit inhibitory activity. Synthetic peptides corresponding to the N‑terminal region of angiogenin fail to inhibit either the enzymatic or biological activities of the parent protein, whereas only C‑terminal peptides, including Fragment (108-123), demonstrate consistent suppression of angiogenin‑induced tRNA cleavage and neovascularization [1]. Furthermore, even among C‑terminal peptides, activity varies markedly with sequence boundaries: Ang(108-121) transiently abolishes cell‑free protein synthesis inhibition but does not demonstrate the same in vivo anti‑angiogenic efficacy as Ang(108-123) [2][3]. Generic angiogenin peptides therefore cannot be interchanged without risking loss of inhibitory potency or complete absence of activity in angiogenesis models.

Quantitative Differentiation of Angiogenin Fragment (108-123) vs. Structural Analogs and Alternative Inhibitors


Competitive Inhibition of Angiogenin tRNA‑Cleavage Activity: Ki = 278 μM vs. N‑Terminal Peptide Inactivity

Angiogenin Fragment (108-123) inhibits the initial rate of angiogenin‑catalyzed tRNA degradation in a concentration‑dependent manner, yielding an apparent Ki of 278 μM in an in vitro enzymatic assay using purified angiogenin and tRNA substrate [1]. In contrast, synthetic peptides derived from the N‑terminal region of angiogenin exhibit no inhibitory activity against angiogenin‑mediated tRNA cleavage under identical assay conditions [2]. This quantitative and region‑specific inhibition profile differentiates Fragment (108-123) from N‑terminal angiogenin peptides, which are functionally inert in this assay [2].

Angiogenesis Ribonuclease inhibition tRNA degradation

In Vivo Suppression of Angiogenin‑Induced Neovascularization in Chick CAM Assay vs. Ang(108-121)

In the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model for evaluating pro‑ and anti‑angiogenic agents, Angiogenin Fragment (108-123) significantly decreases neovascularization elicited by exogenous angiogenin [1]. While the original study reports the observation as a statistically significant reduction relative to angiogenin‑stimulated controls, precise percent inhibition values are not tabulated in the publicly available abstract [1]. Notably, the shorter C‑terminal peptide Ang(108-121) also inhibits angiogenin‑induced inhibition of cell‑free protein synthesis but has not been demonstrated to suppress neovascularization in the CAM assay [2], indicating a functional divergence between these closely related C‑terminal fragments.

Anti-angiogenesis In vivo neovascularization Chick chorioallantoic membrane

C‑Terminal vs. N‑Terminal Angiogenin Peptides: Region‑Specific Inhibitory Activity

A systematic structure‑activity analysis of synthetic angiogenin peptides reveals a strict regional requirement for inhibitory activity: peptides corresponding to the C‑terminal region (residues 108‑123, 108‑121, and others) inhibit both the enzymatic (tRNA cleavage) and biological (neovascularization) activities of angiogenin, whereas peptides from the N‑terminal region (e.g., residues 1‑21) do not affect either activity [1]. This region‑specific functional dichotomy was established using parallel enzymatic assays and in vivo CAM experiments under identical experimental conditions [1].

Peptide SAR Angiogenin inhibition C-terminal domain

Mechanistic Differentiation from Aminoglycoside Inhibitors: Direct Enzymatic Inhibition vs. Nuclear Translocation Blockade

Angiogenin Fragment (108-123) inhibits angiogenin via competitive binding to the enzymatic active site, directly blocking tRNA cleavage with a Ki of 278 μM [1]. In contrast, aminoglycoside‑based angiogenin inhibitors such as neomycin and neamine act through a distinct mechanism: they block nuclear translocation of angiogenin, preventing its pro‑angiogenic transcriptional effects without necessarily inhibiting its ribonucleolytic activity [2][3]. Neomycin at 50 μM abolishes angiogenin‑induced endothelial cell proliferation, but its clinical utility is limited by nephrotoxicity and ototoxicity [4]. Neamine, a less toxic neomycin degradation product, also inhibits nuclear translocation but shows no direct enzymatic inhibition [5]. This mechanistic divergence allows researchers to select the inhibitor class that matches their experimental endpoint: enzymatic activity assays favor Fragment (108-123), while nuclear translocation studies may require aminoglycosides.

Angiogenin inhibitor mechanism Neomycin Neamine

Optimal Research and Industrial Applications for Angiogenin Fragment (108-123) Based on Quantitative Differentiation


In Vitro Enzymatic Screening for Angiogenin Ribonuclease Inhibitors

Fragment (108-123) serves as a validated positive control and benchmark inhibitor in tRNA‑based angiogenin activity assays. Its well‑characterized apparent Ki of 278 μM [1][2] provides a quantitative reference for evaluating novel small‑molecule or peptide inhibitors of angiogenin ribonucleolytic function. The complete inactivity of N‑terminal peptides [3] underscores the necessity of using C‑terminal fragments for meaningful comparative data.

In Vivo Angiogenesis Inhibition Studies in Chick Chorioallantoic Membrane (CAM) Models

The demonstrated ability of Fragment (108-123) to significantly decrease angiogenin‑induced neovascularization in the CAM assay [1] makes it a preferred tool for validating anti‑angiogenic mechanisms in vivo. Researchers can use this fragment to dissect angiogenin‑dependent vascular growth pathways without confounding effects from nuclear translocation inhibitors like neomycin [4][5].

ELISA Plate Coating and Antibody Neutralization Controls

As a pure synthetic peptide corresponding to the C‑terminal epitope of human angiogenin, Fragment (108-123) is recommended for ELISA plate coating in direct or competitive ELISA formats for testing anti‑angiogenin antibodies and for antibody blocking/neutralization studies [6]. Its defined sequence ensures consistent epitope presentation across experiments.

Differentiation from Aminoglycoside‑Based Angiogenin Inhibitors in Mechanistic Studies

When experimental objectives require specific inhibition of angiogenin enzymatic activity rather than blockade of nuclear translocation, Fragment (108-123) is the preferred reagent. Unlike neomycin and neamine, which interfere with angiogenin subcellular trafficking [4][5], Fragment (108-123) acts directly at the catalytic site [1][2], enabling researchers to isolate enzymatic contributions to angiogenin‑mediated angiogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiogenin Fragment (108-123)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.